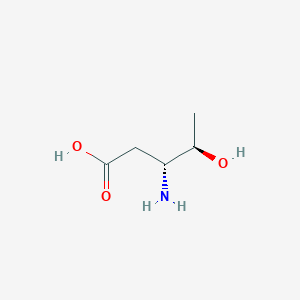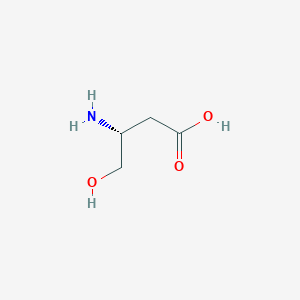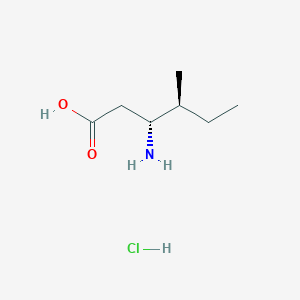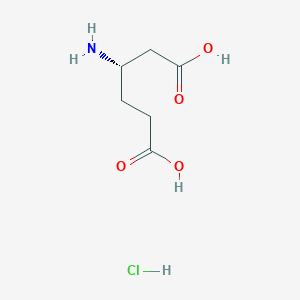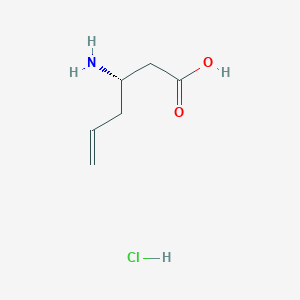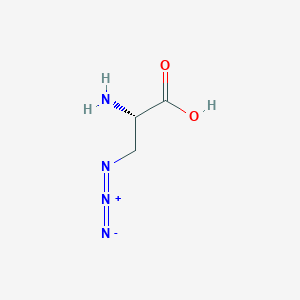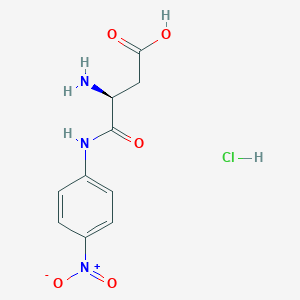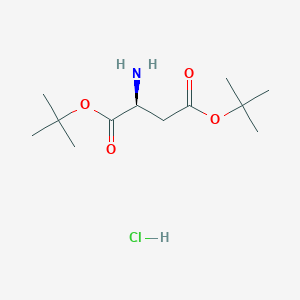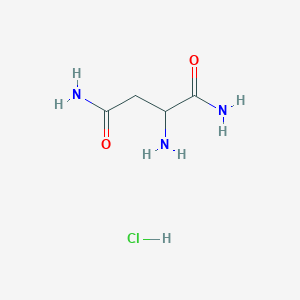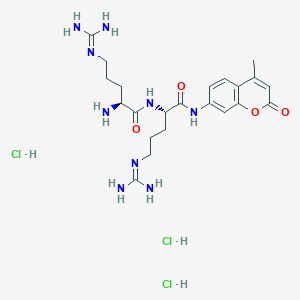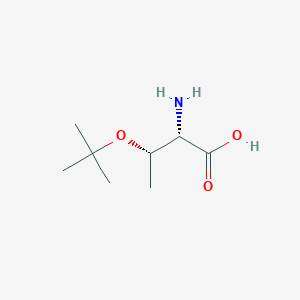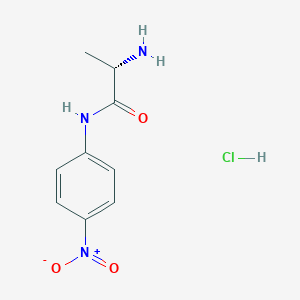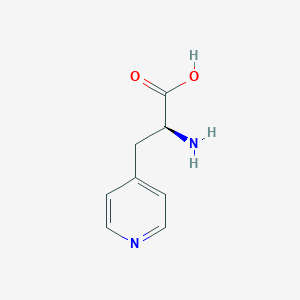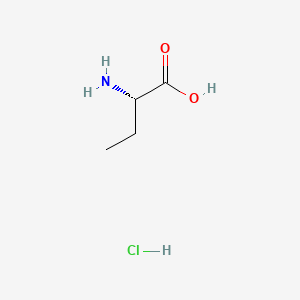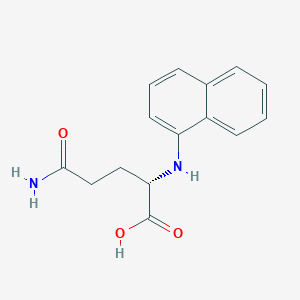
L-Glutamic acid gamma-(alpha-naphthylamide)
Übersicht
Beschreibung
L-Glutamic acid gamma-(alpha-naphthylamide) is a chemical compound with the empirical formula C15H16N2O3 . It is often used in biochemical research .
Molecular Structure Analysis
The molecular structure of L-Glutamic acid gamma-(alpha-naphthylamide) is represented by the SMILES stringO.N [C@@H] (CCC (=O)Nc1cccc2ccccc12)C (O)=O . Its molecular weight is 290.31 . Physical And Chemical Properties Analysis
L-Glutamic acid gamma-(alpha-naphthylamide) is a powder that is soluble in 1 N NaOH and ethanol (1:1) at a concentration of 50 mg/mL, yielding a clear, colorless to orange solution . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Drug Delivery
Field
Pharmaceutical Sciences
Application
γ-PGA has been used in the delivery of active agents to action sites . Various chemotherapeutic drugs, such as doxorubicin (DOX), camptothecin (CPT), vascular disrupting agents (VDA), and platinum (Pt) drugs, have been chemically conjugated or physically encapsulated to PGA-based nanomaterials .
Methods
The production, nanoparticles fabrication, and drug delivery application of γ-PGA were discussed in the research . γ-PGA production optimization by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost and techniques for the formulation of γ-PGA nanoparticle as well as its characterization were discussed .
Results
This review highlights some of the efforts that have been made in the appraisal of γ-PGA and its nanoparticles for drug delivery . γ-PGA is a candidate for future extensive use in drug delivery .
Nonlinear Optical Applications
Field
Materials Science
Application
L-Glutamic acid functionalized silver nanoparticles have been synthesized for nonlinear optical applications .
Methods
L-Glutamic acid functionalized silver (Glu-Ag) nanoparticles (NPs) were synthesized in the aqueous medium and in a sol–gel matrix . Both samples showed different UV/Vis, zeta potential, TEM and SEM profiles .
Results
Intensity-dependent nonlinear optical absorption measured using the open aperture Z-scan technique revealed that the aqueous solution of Glu-Ag is an efficient optical limiter .
Synthesis of Silver Nanoparticles
Field
Nanotechnology
Application
L-Glutamic acid has been used in the synthesis of silver nanoparticles for various applications .
Methods
L-Glutamic acid functionalized silver nanoparticles were synthesized in the aqueous medium and in a sol–gel matrix . Both samples showed different UV/Vis, zeta potential, TEM and SEM profiles .
Results
The synthesized nanoparticles showed potential for various applications, including catalysis, electronics, and medicine .
Activation of NMDA Receptors
Field
Neuroscience
Application
The glutathione metabolite γ-Glutamyl-Glutamate has been found to partially activate glutamate NMDA receptors in central neurons, with higher efficacy for GluN2B-containing receptors .
Methods
γ-Glutamyl-Glutamate was synthesized and characterized for its activity on cultured neurons . The effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .
Results
γ-Glutamyl-Glutamate partially activated NMDA receptors and exhibited better efficacy for NMDA receptors containing the GluN2B subunit . At low concentration, γ-Glutamyl-Glutamate potentiated the responses of glutamate on NMDA receptors .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFVABMAJFJDJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001706 | |
| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid gamma-(alpha-naphthylamide) | |
CAS RN |
28401-75-4, 81012-91-1 | |
| Record name | N-1-Naphthalenyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28401-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-naphthyl-l-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



